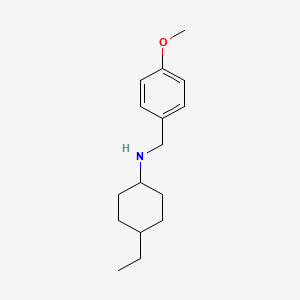
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, also known as DPhOx, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In anticancer activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antituberculosis and antimalarial activities, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of the respective pathogens by targeting specific enzymes.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. In antioxidant activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to scavenge free radicals and protect cells from oxidative damage. In anti-inflammatory activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neuroprotective activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has several advantages for lab experiments such as high purity, high yield, and easy synthesis method. However, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole also has some limitations such as low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research such as the development of novel anticancer, antituberculosis, and antimalarial drugs, the synthesis of functional materials for various applications, and the exploration of its potential as a neuroprotective agent. Additionally, the investigation of its mechanism of action and the optimization of its pharmacokinetics are also important future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is needed to fully understand its potential and to develop novel applications.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dimethoxybenzohydrazide and 2-phenylacetic acid, followed by cyclization with phosphorus oxychloride. This method yields high purity and high yield of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit anticancer, antituberculosis, and antimalarial activities. In materials science, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic electronics, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNDZSGEYAHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
